molecular formula C20H28BNO4 B12988041 1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12988041
M. Wt: 357.3 g/mol
InChI Key: UJWQAQDLAZHFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a boronate ester group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Attachment of the Propanone Group: The final step involves the attachment of the propanone group to the indole ring. This can be achieved through a Friedel-Crafts acylation reaction, where the indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

    Industry: Used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials. The indole ring also contributes to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is unique due to the combination of the boronate ester group and the indole ring This combination imparts unique chemical properties, such as the ability to form reversible covalent bonds and participate in a wide range of chemical reactions

Properties

Molecular Formula

C20H28BNO4

Molecular Weight

357.3 g/mol

IUPAC Name

1-[4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C20H28BNO4/c1-18(2,3)17(23)22-12-11-13-15(24-8)10-9-14(16(13)22)21-25-19(4,5)20(6,7)26-21/h9-12H,1-8H3

InChI Key

UJWQAQDLAZHFGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)OC)C=CN3C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.